![molecular formula C13H23NO6 B13361792 N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester](/img/structure/B13361792.png)
N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the desired product.
化学反应分析
Types of Reactions
Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under basic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in dichloromethane.
Substitution: Sodium hydroxide in water or methanol.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt).
Major Products Formed
Hydrolysis: Free amine and tert-butanol.
Substitution: Carboxylic acids and methanol.
Coupling: Peptides and water.
科学研究应用
Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is a key intermediate in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: The compound is employed in the conjugation of peptides to other biomolecules, such as antibodies and enzymes, for various biomedical applications.
作用机制
The mechanism of action of Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate primarily involves its role as a protected amino acid derivative. The Boc protecting group stabilizes the amino functionality, preventing unwanted side reactions during chemical synthesis. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including peptide bond formation and enzymatic reactions.
相似化合物的比较
Similar Compounds
Dimethyl ®-2-aminohexanedioate: Lacks the Boc protecting group, making it more reactive and less stable during synthesis.
Dimethyl ®-2-((benzyloxycarbonyl)amino)hexanedioate: Contains a benzyloxycarbonyl (Cbz) protecting group, which is less stable under hydrogenation conditions compared to the Boc group.
Uniqueness
Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate is unique due to the presence of the Boc protecting group, which offers greater stability and ease of removal under mild acidic conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amino groups are crucial.
属性
分子式 |
C13H23NO6 |
|---|---|
分子量 |
289.32 g/mol |
IUPAC 名称 |
dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioate |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(16)19-5)7-6-8-10(15)18-4/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m1/s1 |
InChI 键 |
WMHDXSNIVADUCW-SECBINFHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CCCC(=O)OC)C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


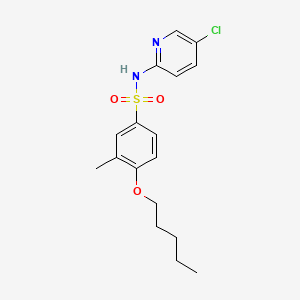
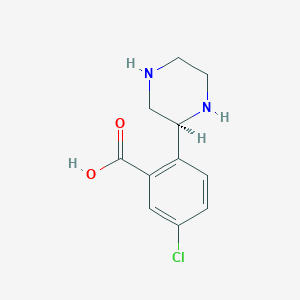
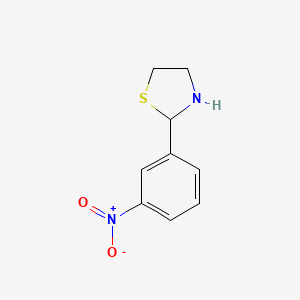
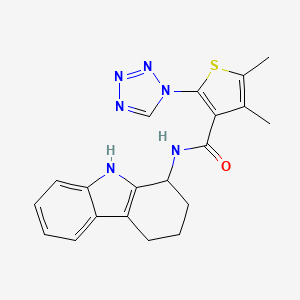
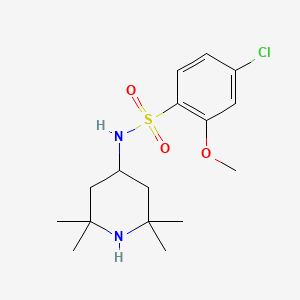
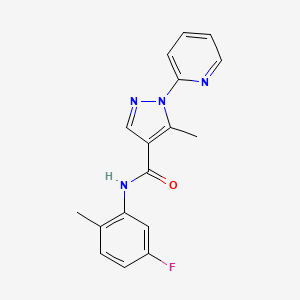
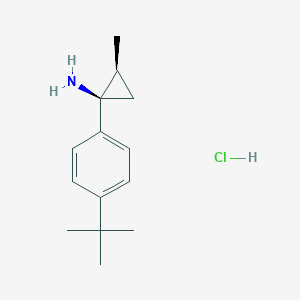
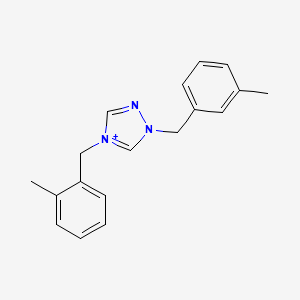
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361774.png)
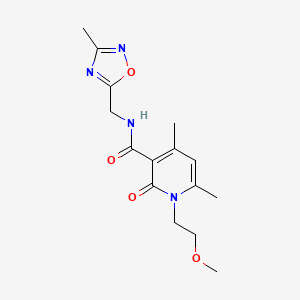
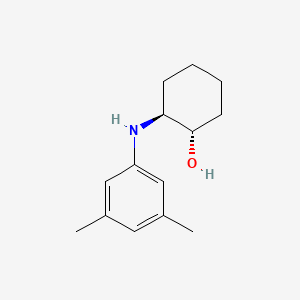

![3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361791.png)
![6-(2-Chloro-5-iodophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361797.png)
